9(R)-Hexahydrocannabinol Acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H34O3 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[(6aR,9R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-yl] acetate |
InChI |
InChI=1S/C23H34O3/c1-6-7-8-9-17-13-20(25-16(3)24)22-18-12-15(2)10-11-19(18)23(4,5)26-21(22)14-17/h13-15,18-19H,6-12H2,1-5H3/t15-,18-,19-/m1/s1 |
InChI Key |
ZAZIHGFBNRVMAI-ATZDWAIDSA-N |
Isomeric SMILES |
CCCCCC1=CC2=C([C@@H]3C[C@@H](CC[C@H]3C(O2)(C)C)C)C(=C1)OC(=O)C |
Canonical SMILES |
CCCCCC1=CC2=C(C3CC(CCC3C(O2)(C)C)C)C(=C1)OC(=O)C |
Origin of Product |
United States |
Historical Perspectives and Early Discoveries in Hexahydrocannabinol Chemistry
Origins of Hexahydrocannabinol (B1216694) Synthesis and Initial Characterization
The first synthesis of hexahydrocannabinol (HHC) is credited to the American chemist Roger Adams and his team in the 1940s. nih.govwikipedia.org Working under a license from the U.S. Treasury Department, Adams conducted extensive research on cannabis oil, leading to several key discoveries that demystified the plant's chemical constituents. veriheal.comwikipedia.org In 1940, his laboratory reported the first synthesis of HHC at the Noyes Chemical Laboratory, University of Illinois. forgehemp.com
The primary method used was catalytic hydrogenation, a process that adds hydrogen atoms to a molecule. miraclecbd.cz Adams applied this technique to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. nih.govforgehemp.com By hydrogenating the double bond in the cyclohexene (B86901) ring of THC, he successfully created a saturated, more stable compound: hexahydrocannabinol. forgehemp.com This process was crucial for structural elucidation, as it helped researchers understand the core structure of THC by comparing it to its hydrogenated counterpart. forgehemp.com
The initial characterization of HHC involved creating two diastereomers, now known as 9(R)-HHC and 9(S)-HHC. wikipedia.org Early research indicated that these isomers possessed different pharmacological activities, with the 9(R) epimer being significantly more potent and responsible for the compound's psychoactive effects, exhibiting a binding affinity at cannabinoid receptors similar to that of THC. cannareporter.euresearchgate.net The 9(S) epimer, in contrast, showed a much lower binding affinity. cannareporter.eu
| Researcher/Group | Approximate Year | Key Contribution | Reference |
|---|---|---|---|
| Roger Adams | 1940 | First synthesis of Hexahydrocannabinol (HHC) via catalytic hydrogenation of THC. | wikipedia.orgforgehemp.com |
| Roger Adams | 1940s | Isolated and identified Cannabidiol (B1668261) (CBD) and explored its relationship to other cannabinoids. | nih.govveriheal.com |
| Adams & Todd Groups | Late 1930s - Early 1940s | Conducted parallel research to synthesize cannabinol (B1662348) isomers and isolate natural active constituents. | lumirlab.com |
Early Reports on Acetylated Hexahydrocannabinol Derivatives
While the parent compound, HHC, has a documented history extending back to the 1940s, its acetylated derivative, 9(R)-Hexahydrocannabinol Acetate (B1210297) (HHC-O-acetate), does not appear in early scientific literature. The practice of acetylating cannabinoids, however, was used by early researchers as a technique for purification and structural analysis. For instance, in the late 1890s, researchers isolated cannabinol by first creating a crystalline acetate derivative from cannabis resin. lumirlab.comlumirlab.com Similarly, Adams's group used other acylating reagents in their efforts to isolate cannabinoids like CBD. d-nb.info
Despite this historical use of acetylation, specific reports on the synthesis of HHC acetate are a much more recent phenomenon. HHC acetate is a semi-synthetic cannabinoid that emerged on the consumer market around 2022. wikipedia.org Its creation is typically a multi-step process beginning with cannabidiol (CBD) extracted from hemp. The CBD is chemically converted to a mixture of Delta-8 and Delta-9-THC, which is then hydrogenated to form HHC. The final step is the acetylation of the HHC, which converts the hydroxyl group into an acetate ester. wikipedia.orgresearchgate.net
The recent appearance of HHC acetate means that its scientific study is still in its infancy. It is monitored by bodies like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) as a new psychoactive substance (NPS). europa.eunih.gov Therefore, unlike its parent compound, there are no "early reports" detailing its synthesis or characterization from the mid-20th century.
| Property | Value |
|---|---|
| Chemical Formula | C₂₃H₃₄O₃ |
| Molar Mass | 358.52 g·mol⁻¹ |
| IUPAC Name | [(6aR,9R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-yl] acetate |
| Class | Semi-synthetic cannabinoid |
Referenced Compounds
| Compound Name | Abbreviation | Chemical Formula |
|---|---|---|
| This compound | 9(R)-HHC Acetate / HHC-O | C₂₃H₃₄O₃ |
| Hexahydrocannabinol | HHC | C₂₁H₃₂O₂ |
| Tetrahydrocannabinol | THC | C₂₁H₃₀O₂ |
| Cannabidiol | CBD | C₂₁H₃₀O₂ |
| Cannabinol | CBN | C₂₁H₂₆O₂ |
Synthetic Pathways and Chemical Derivatization of Hexahydrocannabinol Acetate
Laboratory Synthesis Routes for Hexahydrocannabinol (B1216694) Acetate (B1210297)
The final step in producing 9(R)-Hexahydrocannabinol Acetate is the chemical modification of the Hexahydrocannabinol (HHC) molecule. This is achieved through a process known as acylation, specifically acetylation.
Hexahydrocannabinol-O-acetate (HHC-O) is a semi-synthetic cannabinoid derivative that has been marketed since approximately 2022. wikipedia.org The synthesis of HHC Acetate from HHC is achieved through a chemical reaction that introduces an acetate group to the HHC molecule. wixsite.com This process is analogous to the synthesis of other acetylated cannabinoids, such as THC-O-acetate. cbdhealthandwellness.netnih.gov The acetylation of the HHC molecule alters its chemical structure, which can in turn modify its properties. wixsite.com The goal of this process is to convert the hydroxyl group on the phenolic ring of the HHC molecule into an acetate ester. This is a common derivatization technique used in organic chemistry to modify the properties of a parent compound. cannabissciencetech.comdrugsandalcohol.ie The resulting product, HHC Acetate, is considered a semi-synthetic cannabinoid. ontosight.ai
The formation of the acetate ester in HHC Acetate is accomplished by using a specific type of chemical reagent known as an acetylating agent. The most common of these agents in cannabinoid synthesis are acetic anhydride (B1165640) and acetyl chloride.
Acetic Anhydride , with the chemical formula (CH₃CO)₂O, is a widely used reagent in organic synthesis for acetylation reactions. wikipedia.orgtechniques-ingenieur.fr In the context of cannabinoid chemistry, it is used to convert cannabinoids with a hydroxyl group, like HHC, into their acetate forms. cbdhealthandwellness.net For instance, the process to create THC-O from CBD involves converting CBD to Delta-8 THC, and then treating the Delta-8 THC with acetic anhydride to form the acetate ester. cbdhealthandwellness.net This same principle applies to the synthesis of HHC Acetate from HHC. The reaction involves the hydroxyl group of HHC attacking one of the carbonyl carbons of acetic anhydride, leading to the formation of the acetate ester and acetic acid as a byproduct. wikipedia.org
Acetyl Chloride (CH₃COCl) is another powerful acetylating agent used in organic synthesis. atamanchemicals.comsciencemadness.org It is known to react with alcohols to form esters. sciencemadness.org While less commonly cited in the context of commercial HHC Acetate production, it serves a similar function to acetic anhydride. Its high reactivity makes it effective for introducing an acetyl group onto a molecule like HHC. atamanchemicals.com
The choice between acetic anhydride and acetyl chloride can depend on the specific reaction conditions and desired yield. Both are effective for the acylation of HHC to produce HHC Acetate.
| Reagent | Chemical Formula | Role in Synthesis |
|---|---|---|
| Acetic Anhydride | (CH₃CO)₂O | Acetylating agent that reacts with the hydroxyl group of HHC to form an acetate ester. cbdhealthandwellness.netwikipedia.org |
| Acetyl Chloride | CH₃COCl | A highly reactive acetylating agent that can also be used to introduce an acetyl group to the HHC molecule. atamanchemicals.comsciencemadness.org |
Precursor Pathways to Hexahydrocannabinol
Hexahydrocannabinol (HHC) is the direct precursor required for the synthesis of HHC Acetate. HHC itself is typically produced semi-synthetically from other more abundant cannabinoids found in the cannabis plant, such as Cannabidiol (B1668261) (CBD) or Tetrahydrocannabinol (THC). cbdhealthandwellness.netnih.govgrowbarato.net
Cannabidiol (CBD) is a non-psychoactive cannabinoid that can be chemically converted into HHC. This process is often multi-stepped. A common method involves first converting CBD into Delta-8 or Delta-9 THC through an acid-catalyzed cyclization reaction. jfda-online.comnih.govresearchgate.net Once THC is synthesized, it then undergoes hydrogenation to yield HHC. wikipedia.orgcbdhealthandwellness.net
There are also methods described where CBD can be converted to HHC, along with other cannabinoids, using synthetic gastric juices. nih.govhothousecucumber.com The conversion of CBD is a critical first step in the synthesis of HHC from hemp-derived starting materials, which are often rich in CBD. cbdhealthandwellness.net
The most established method for synthesizing HHC is through the hydrogenation of Tetrahydrocannabinol (THC). vaping360.comhemponix.comelevateright.com This process involves adding hydrogen atoms to the THC molecule, which breaks the double bond in the cyclohexene (B86901) ring, resulting in a more stable, saturated structure. growbarato.netacslab.comgoldcbd.com This chemical reaction can be performed on both Delta-8-THC and Delta-9-THC. nih.govforgehemp.com
The hydrogenation reaction is typically carried out using a catalyst. Common catalysts for this process include metals like palladium on carbon (Pd/C), platinum oxide (Adam's catalyst), and Raney nickel. hothousecucumber.comacslab.comforgehemp.comthehempdoctor.com The reaction conditions, including the choice of catalyst and starting material (Delta-8 vs. Delta-9 THC), can influence the ratio of the resulting HHC diastereomers, namely 9(R)-HHC and 9(S)-HHC. nih.govforgehemp.com For example, the hydrogenation of Delta-9-THC using Adam's catalyst has been observed to yield a higher ratio of the (9R)-HHC isomer. nih.gov The resulting HHC is then purified before being used in the subsequent acetylation step to produce HHC Acetate.
| Precursor | Conversion Process | Resulting Intermediate | Key Reagents/Conditions |
|---|---|---|---|
| Cannabidiol (CBD) | Acid-catalyzed cyclization | Delta-8-THC / Delta-9-THC | Acids (e.g., H₂SO₄, HCl). jfda-online.com |
| Delta-8-THC / Delta-9-THC | Hydrogenation | Hexahydrocannabinol (HHC) | Hydrogen gas, Catalysts (e.g., Pd/C, Platinum Oxide, Raney Nickel). nih.govacslab.comforgehemp.com |
Stereochemistry and Isomerism in Hexahydrocannabinol Acetate
Diastereomeric Forms of Hexahydrocannabinol (B1216694): 9(R)-HHC and 9(S)-HHC
Hexahydrocannabinol (HHC) exists as two primary diastereomers, designated as 9(R)-HHC and 9(S)-HHC. acs.orgnih.gov This isomerism arises from the spatial orientation of the methyl group at the C9 carbon. In the (9R)-HHC isomer, the methyl group is in an equatorial position, which is generally more stable. acs.orgnih.gov Conversely, in the (9S)-HHC isomer, the methyl group occupies an axial position. nih.govacs.org
These two diastereomers are not mirror images of each other (enantiomers) but are stereoisomers that can be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) without the need for a chiral column. caymanchem.comrestek.comforgehemp.com The distinct stereochemistry of 9(R)-HHC and 9(S)-HHC is a critical factor, as it has been shown to result in different binding affinities for cannabinoid receptors. acs.orgnih.gov Specifically, (9R)-HHC demonstrates a binding affinity and activity comparable to that of Δ⁹-THC, whereas (9S)-HHC, while binding strongly to cannabinoid receptors, shows reduced functional activity. acs.orgnih.gov
The synthesis of HHC from either Δ⁹-THC or Δ⁸-THC inevitably produces a mixture of these two diastereomers. nih.govcaymanchem.com The relative proportions of each isomer in the final product are highly dependent on the synthetic route and reaction conditions employed. nih.govnih.gov
Stereoisomeric Composition of Synthesized Hexahydrocannabinol Acetate (B1210297) Products
Commercially available Hexahydrocannabinol (HHC) and its acetylated form, HHC Acetate, are typically sold as a mixture of the (9R) and (9S) diastereomers. nih.govnih.gov Analysis of numerous commercial HHC products has revealed significant variability in the ratios of these two isomers. acs.orgnih.gov
A study examining the certificates of analysis for over 60 commercial HHC products found that the ratios of (9R)-HHC to (9S)-HHC ranged widely, from 0.2:1 to 2.4:1. acs.orgnih.gov This indicates that the amount of the more potent (9R)-HHC isomer can vary from approximately 15% to 70% of the total HHC content in a given product. nih.gov Another analysis of seized materials reported (9R)-HHC to (9S)-HHC ratios between 1.36 and 2.68. nih.govresearchgate.net
This wide variation in the stereoisomeric composition is a direct consequence of the different synthetic methods and purification processes used in the production of HHC and its subsequent acetylation to HHC Acetate. nih.gov The lack of standardization in manufacturing leads to products with inconsistent isomeric profiles.
Table 1: Isomeric Ratios in HHC Products
| Product Type | (9R)-HHC to (9S)-HHC Ratio Range | Reference |
|---|---|---|
| Commercial HHC Products | 0.2:1 to 2.4:1 | acs.orgnih.gov |
Influence of Synthesis Conditions on Isomer Ratios
The ratio of (9R)-HHC to (9S)-HHC in the final product is significantly influenced by the starting material (Δ⁹-THC or Δ⁸-THC) and the specific conditions of the hydrogenation reaction. nih.govnih.gov The choice of catalyst, solvent, and reaction time all play a crucial role in determining the diastereoselectivity of the synthesis. nih.govnih.goveuropa.eu
For instance, the catalytic hydrogenation of Δ⁹-THC has been shown to yield different isomer ratios depending on the catalyst used. Using Adam's catalyst (platinum oxide), a ratio of approximately 1:2 in favor of the (9S)-HHC isomer has been observed. europa.eu In contrast, hydrogenation of Δ⁸-THC with the same catalyst favors the formation of the (9R)-HHC isomer in a 3:1 ratio. nih.goveuropa.eu
Recent advancements have explored alternative reduction methods to achieve higher diastereoselectivity. One such method, hydrogen-atom transfer (HAT) reduction, has been shown to produce (9R)-HHC as the major diastereomer. acs.orgnih.gov When Δ⁸-THC is reduced using tris(acetylacetonato)iron(III) as a catalyst, an 11:1 ratio of (9R)-HHC to (9S)-HHC can be achieved. nih.gov
The reaction time and the acid catalyst used during the initial cyclization of cannabidiol (B1668261) (CBD) to form THC isomers also impact the final HHC isomer ratio. nih.gov A short reaction with hydrochloric acid (HCl) followed by hydrogenation can result in a 57:43 ratio of (9S)-HHC to (9R)-HHC. nih.gov Conversely, a longer reaction with p-toluenesulfonic acid (pTSA) can yield a 61:39 ratio in favor of (9R)-HHC. nih.gov
Table 2: Influence of Synthesis Parameters on HHC Isomer Ratios
| Starting Material | Catalyst/Reagent | (9R)-HHC : (9S)-HHC Ratio | Reference |
|---|---|---|---|
| Δ⁹-THC | Adam's Catalyst (PtO₂) | ~1 : 2 | europa.eu |
| Δ⁸-THC | Adam's Catalyst (PtO₂) | 3 : 1 | nih.goveuropa.eu |
| Δ⁸-THC | Tris(acetylacetonato)iron(III) | 11 : 1 | nih.gov |
| CBD (via HCl) | Hydrogenation | 43 : 57 | nih.gov |
| CBD (via p-TSA) | Hydrogenation | 61 : 39 | nih.gov |
Metabolic Profiling and Biotransformation Studies of Hexahydrocannabinol Acetate
Metabolic Pathways in Hepatocyte Models
Incubations of 9(R)-HHC and its acetate (B1210297) counterpart with primary human hepatocytes have been instrumental in identifying their metabolic pathways. nih.govnih.gov These in vitro models have revealed that HHC-O is rapidly metabolized, with its primary transformation being the conversion to HHC. nih.govnih.gov
A primary metabolic route for HHC, following the deacetylation of HHC-O, is phase I metabolism, which involves oxidation. nih.govnih.gov This process leads to the formation of hydroxylated metabolites and subsequently, carboxylic acid species. nih.govnih.gov Specifically, hydroxylation often occurs at the 11-position to form 11-OH-HHC, which is then further oxidized to 11-nor-9-carboxy-HHC (HHC-COOH). nih.govnih.gov Hydroxylation has also been observed at other positions, including the 8-position and along the pentyl side chain. nih.govnih.gov In hepatocyte models, (9R)-HHC was primarily metabolized through monohydroxylation, followed by oxidation to a carboxylic acid metabolite. nih.gov
Following phase I hydroxylation, the resulting metabolites, as well as the parent HHC, undergo extensive phase II metabolism, specifically glucuronidation. nih.govnih.gov This process involves the attachment of a glucuronic acid molecule, which increases the water solubility of the compounds and facilitates their excretion from the body. caymanchem.com Glucuronides of HHC and its hydroxylated metabolites have been widely detected in urine samples. nih.govnih.gov In fact, a study on authentic urine samples found that 99.3% of hydroxylated HHC metabolites were glucuronidated. nih.govnih.gov For (9R)-HHC, major metabolites identified in human hepatocytes included dihydroxy-9R-HHC-glucuronide and hydroxy-9R-HHC-glucuronide at various positions. oup.com
Conversion of Hexahydrocannabinol (B1216694) Acetate to Hexahydrocannabinol
A key finding from metabolic studies is the rapid in vivo conversion of HHC-O-acetate to HHC. nih.govnih.gov Research using human liver microsomes has demonstrated that acetylated cannabinoids like HHC-O undergo enzymatic hydrolysis to their corresponding parent compounds. researchgate.net This deacetylation is a crucial first step in the metabolism of HHC-O. The enzymes primarily responsible for this hydrolysis have been identified as carboxylesterase 1c (CES1c) and carboxylesterase 2 (CES2). researchgate.net This rapid conversion means that the use of HHC-O may not be distinguishable from the use of HHC itself through metabolic analysis. nih.govnih.gov
Identification of Specific Metabolites of Hexahydrocannabinol Acetate and its Precursors
The metabolism of HHC-O is intrinsically linked to the metabolism of HHC due to its rapid conversion. Therefore, the metabolites identified are largely those of HHC.
Identified Metabolites of (9R)-HHC in Human Hepatocyte Incubations: nih.gov
| Metabolite Number | Proposed Identification |
| M1 | (9R)-11-OH-HHC |
| M2 | (9R)-8α-OH-HHC |
| M3 | (9R)-8β-OH-HHC |
| M4 | (9R)-4'-OH-HHC |
| M5 | (9R)-11-COOH-HHC |
| M6 | (9R)-diOH-HHC |
| M7 | (9R)-diOH-HHC |
| M8 | (9R)-diOH-HHC |
In authentic urine samples, a multitude of HHC metabolites have been identified, with the most abundant being hydroxylated and glucuronidated forms. nih.govnih.gov Notably, 11-OH-HHC and 5'-OH-HHC were consistently found in all tested urine samples. nih.govnih.gov While 11-nor-9-carboxy-HHC (HHC-COOH) is a known metabolite, some studies suggest it may be a minor one in urine compared to hydroxylated metabolites. nih.govresearchgate.net However, in blood, (9R)-HHC-COOH has been identified as a major metabolite. oup.comresearchgate.net
Table of Key HHC Metabolites Detected in Biological Samples:
| Metabolite | Biological Matrix |
| 11-OH-HHC | Urine, Blood |
| 11-nor-9-carboxy-HHC (HHC-COOH) | Urine, Blood |
| 8-OH-HHC | Urine, Blood |
| 4'-OH-HHC | Urine |
| 5'-OH-HHC | Urine |
| HHC Glucuronide | Urine |
| OH-HHC Glucuronide | Urine |
| HHC-COOH Glucuronide | Urine |
Comparative Metabolic Analysis with Related Cannabinoids
The metabolic pathways of HHC and its acetate show considerable overlap with those of other well-characterized cannabinoids, such as Δ⁹-tetrahydrocannabinol (Δ⁹-THC). nih.govcaymanchem.com Like Δ⁹-THC, HHC undergoes hydroxylation, primarily at the 11-position, followed by oxidation to a carboxylic acid and subsequent glucuronidation. nih.govcaymanchem.com
However, there are also distinct differences. For instance, the reduction of the double bond in the cyclohexyl ring of HHC introduces stereoisomers, (9R)-HHC and (9S)-HHC, which exhibit stereoselective metabolism. caymanchem.com Studies have shown that the (9R) epimer is more abundant in blood, while the (9S) epimer is found in higher concentrations in urine. caymanchem.com Furthermore, hydroxylation at the 8-position appears to be a more prominent metabolic pathway for HHC compared to Δ⁹-THC. caymanchem.com
Interestingly, research has also shown that Δ⁹-THC can be metabolized to HHC metabolites, specifically 11-OH-HHC and HHC-COOH, in human liver microsomes and has been detected in the whole blood of forensic traffic cases. mdpi.com This finding complicates the ability to definitively attribute the presence of these metabolites solely to HHC consumption.
The metabolism of HHC is also comparable to that of hexahydrocannabiphorol (HHCP), another semi-synthetic cannabinoid. Both are primarily metabolized through monohydroxylation and subsequent oxidation. nih.govnih.gov The main difference lies in the longer alkyl side chain of HHCP (heptyl) compared to HHC (pentyl), leading to more extensive hydroxylation on the side chain for HHCP. nih.govnih.gov
Analytical Methodologies for Detection and Characterization of Hexahydrocannabinol Acetate
Chromatographic Separation Techniques
The primary challenge in analyzing HHC-O lies in the separation of its diastereomers, the (9R) and (9S) forms, which often coexist in commercial products. acs.org Chromatographic techniques are indispensable for achieving this separation.
Gas Chromatography (GC) for Diastereomer Resolution
Gas Chromatography (GC) is a powerful tool for separating the diastereomers of hexahydrocannabinol (B1216694) (HHC) and its derivatives. caymanchem.comcaymanchem.com The separation is typically achieved on a fused silica (B1680970) capillary column with a specific stationary phase, such as a 35% diphenyl / 65% dimethylpolysiloxane bonded-phase system. forgehemp.com Under optimized isothermal conditions, for instance at 240 °C, complete resolution of the (9R)-HHC and (9S)-HHC diastereomers can be accomplished. forgehemp.com In many reported GC methods, the (9R)-HHC diastereomer elutes after the (9S)-HHC diastereomer. forgehemp.com
The applicability of GC-MS has been demonstrated in the analysis of real-world samples. For example, in seized materials, the ratio of (9R)-HHC to (9S)-HHC has been found to vary significantly, ranging from 1.36 to 2.68. nih.govresearchgate.netresearchgate.net Furthermore, in serum/plasma samples from drivers, a GC-MS method was validated for the quantification of both (9R)-HHC and (9S)-HHC, with a mean ratio of 1.99 between the two diastereomers. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) for Diastereomer Resolution
High-Performance Liquid Chromatography (HPLC) is another widely used technique for the separation of HHC diastereomers. caymanchem.comcaymanchem.com While achieving baseline resolution of THC isomers like Δ8-THC and Δ9-THC can be challenging with HPLC, methods have been developed to effectively separate HHC diastereomers. nih.gov The separation of (9R)-HHC and (9S)-HHC is possible using achiral chromatographic methods because they are diastereomers, not enantiomers. forgehemp.com
The utility of HPLC is highlighted by its ability to separate HHC diastereomers from other cannabinoids, such as cannabinol (B1662348) (CBN), cannabidiol (B1668261) (CBD), and various THC isomers. forgehemp.com This is crucial for the accurate analysis of complex cannabinoid mixtures found in commercial products.
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS), particularly when coupled with chromatographic techniques, provides the high sensitivity and specificity required for the definitive identification and quantification of 9(R)-HHC-O.
GC-MS and LC-MS/MS for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of HHC and its derivatives. caymanchem.comunimi.it Electron-impact ionization (EI) at 70 eV is commonly used, and while the mass spectra of the (9R) and (9S) diastereomers show only minor differences, their chromatographic separation allows for unambiguous identification. forgehemp.com Validated GC-MS methods can reliably detect and quantify HHC isomers with good repeatability, reproducibility, and linearity (r² > 0.992). nih.govresearchgate.netresearchgate.net For instance, a validated GC-MS method for serum/plasma samples established a limit of detection (LOD) of 0.15 ng/mL and a lower limit of quantification (LLOQ) of 0.25 ng/mL for both HHC diastereomers. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an alternative and often more sensitive approach, particularly for complex biological matrices. oup.com Validated LC-MS/MS methods have been successfully used to quantify HHC and its metabolites in blood and oral fluid. nih.govresearchgate.netoup.com For example, in a study analyzing driving under the influence of drugs (DUID) cases, an LC-MS/MS method was validated for matrix effects, LLOQ, calibration model, precision, and bias. oup.com This method established an LLOQ of 0.2 ng/mL for HHC isomers in blood. oup.com
Ultra-High Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS)
Ultra-High Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements, aiding in the identification of unknown compounds and metabolites. While specific studies focusing solely on 9(R)-HHC-O using UHPLC-QToF-MS are emerging, the technique has been instrumental in studying the metabolism of HHC. nih.gov For instance, UHPLC/MS/MS was one of the methods used to identify and quantify HHC isomers in oral fluid. nih.govresearchgate.net The high resolution and mass accuracy of QToF-MS are particularly valuable for distinguishing between isobaric compounds and elucidating fragmentation pathways, which is essential for the structural confirmation of new semi-synthetic cannabinoids and their metabolites.
Development and Validation of Analytical Reference Standards for Isomeric Differentiation
The accurate identification and quantification of 9(R)-HHC-O are fundamentally dependent on the availability of well-characterized analytical reference standards. caymanchem.comcaymanchem.com These standards are essential for confirming the identity of chromatographic peaks and for calibrating analytical instruments to ensure the accuracy of quantitative results. caymanchem.com
Several chemical suppliers now offer analytical reference standards for both (9R)-HHC and (9S)-HHC, as well as their acetylated counterparts like 9(R)-Hexahydrocannabinol Acetate (B1210297). caymanchem.comglpbio.com These standards are typically provided as solutions in solvents like acetonitrile. caymanchem.comglpbio.com The availability of these certified reference materials has been a critical step forward, enabling laboratories to develop and validate methods for the separate differentiation and quantification of the individual diastereomers. forgehemp.com The validation of these methods typically includes assessing parameters such as linearity, precision, bias, and stability to ensure reliable and reproducible results. researchgate.netnih.govoup.com
Immunoassay Cross-Reactivity in Cannabinoid Screening
Immunoassay screening is a common preliminary method for detecting the use of cannabinoids, primarily by targeting the major urinary metabolite of Δ9-tetrahydrocannabinol (Δ9-THC), 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH). recovered.orgwhatsyourtreat.com These tests utilize antibodies that bind to specific molecular structures. However, due to the structural similarities between THC metabolites and other cannabinoids, including semi-synthetic compounds like hexahydrocannabinol (HHC) and its derivatives, there is a significant potential for cross-reactivity. discoverhealthgroup.comresearchgate.net This phenomenon can lead to positive screening results for THC even when the individual has consumed other cannabinoid products. recovered.orgwhatsyourtreat.com
The use of 9(R)-Hexahydrocannabinol Acetate (HHC acetate or HHC-O) presents a complex issue for cannabinoid drug testing. HHC acetate is closely related to HHC and is likely hydrolyzed to HHC in the body before being further metabolized. drugsandalcohol.ie Consequently, the detection of HHC acetate use via immunoassay is intrinsically linked to the cross-reactivity of its parent compound, HHC, and its subsequent metabolites, such as 11-hydroxy-hexahydrocannabinol (11-OH-HHC) and 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH). nih.gov
Research findings on the direct cross-reactivity of the HHC acetate parent molecule are conflicting, suggesting significant variability among different commercial immunoassay tests.
A 2023 study by Höfert et al. evaluated the cross-reactivity of several HHC-related compounds, including HHC acetate (HHC-O), in five different immunological screening tests for serum, urine, and saliva. The study concluded that HHC analogs, including HHC-O, showed no cross-reactivity with any of the specific tests used. nih.govresearchgate.net
Conversely, a 2024 study in Sweden noted a sharp increase in false positive THC screening results in oral fluid and urine, which correlated with the emergence of HHC on the market. nih.gov Spiking experiments conducted as part of this research confirmed that HHC acetate (HHC-O), along with HHC and its carboxy metabolite, did cross-react with the immunoassay screening tests being used. nih.gov
This discrepancy underscores that the likelihood of detecting HHC acetate use depends heavily on the specific immunoassay employed. However, the primary cause for detection is more consistently attributed to the cross-reactivity of HHC metabolites. discoverhealthgroup.comresearchgate.net Once HHC acetate is consumed and hydrolyzed to HHC, the body metabolizes it into HHC-COOH, which has two main epimers: (9R)-HHC-COOH and (9S)-HHC-COOH. researchgate.net These metabolites are structurally very similar to THC-COOH and are often responsible for triggering a positive result on a cannabinoid screen. discoverhealthgroup.com
Detailed Research Findings
Multiple studies have quantified the cross-reactivity of HHC metabolites, demonstrating their significant impact on immunoassay results. The two primary epimers of HHC-COOH often show different levels of reactivity.
A 2023 study by Wolf et al. investigated the cross-reactivity of chiral carboxy HHC metabolites in six commercially available homogeneous immunoassays. The research found that 9R-HHC-COOH consistently showed higher cross-reactivity than its 9S counterpart. researchgate.net
| Metabolite | Cross-Reactivity (%) |
|---|---|
| 9R-HHC-COOH | 120% |
| 9S-HHC-COOH | 48% |
Another 2023 study evaluated three commercial urine panel tests with a nominal cutoff concentration of 50 ng/mL for Δ⁹-THC-COOH. The research determined the lowest concentrations of HHC-COOH epimers that would produce a positive result, finding that the 9β-HHC-COOH (an alternative nomenclature for one of the epimers) was more reactive than the 9α-HHC-COOH epimer. nih.gov
| Metabolite | Lowest Concentration for Positive Result (ng/mL) |
|---|---|
| 9α-HHC-COOH | 100 - 500 ng/mL |
| 9β-HHC-COOH | 50 - 100 ng/mL |
These findings collectively indicate that standard cannabinoid immunoassays are not capable of distinguishing between the use of Δ9-THC and HHC or its acetate ester. nih.gov The presence of HHC metabolites, resulting from the consumption of HHC acetate, can lead to positive screening results that would be considered false positives for Δ9-THC. recovered.org This necessitates the use of more specific, confirmatory analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately identify the specific cannabinoids present and avoid misinterpretation of screening results. researchgate.netnih.gov While this cross-reactivity poses a challenge for specific substance identification, it also serves as a mechanism to detect the use of novel cannabinoids that might otherwise go undetected by standard panels. nih.gov
Comparative Research and Differentiation with Other Cannabinoids
Structural and Synthetic Distinctions from Natural Cannabinoids
9(R)-Hexahydrocannabinol Acetate (B1210297) (9(R)-HHC-O) is a semi-synthetic derivative of cannabinoids, meaning it is produced through chemical modification of a naturally occurring precursor. ontosight.ai Its structure and synthesis pathway are markedly different from those of phytocannabinoids like Δ⁹-Tetrahydrocannabinol (THC) and Cannabidiol (B1668261) (CBD).
Structural Distinctions: The primary structural differences lie in two key areas of the molecule: the cyclohexyl ring and the phenolic hydroxyl group.
Hydrogenated Ring: Unlike Δ⁹-THC, which possesses a double bond in its cyclohexene (B86901) ring, 9(R)-HHC-O features a fully saturated (hydrogenated) cyclohexyl ring. This saturation removes the double bond, which is a defining characteristic of THC isomers. vcu.edu This hydrogenation results in the formation of a new stereocenter at the C9 position, leading to two possible epimers: (9R)-HHC and (9S)-HHC. nih.govoup.com 9(R)-HHC-O is the acetate ester of the (9R) epimer.
Acetate Group: 9(R)-HHC-O has an acetate group (-OAc) attached to the phenolic oxygen atom. Natural cannabinoids like THC and CBD exist with a free hydroxyl group (-OH) at this position. This acetylation is a key synthetic modification that significantly alters the compound's properties. arvidalabs.com
Synthetic Distinctions: The synthesis of 9(R)-HHC-O is a multi-step laboratory process, contrasting sharply with the enzymatic biosynthesis of natural cannabinoids within the Cannabis sativa plant.
Semi-Synthesis of 9(R)-HHC-O: The production typically starts with Cannabidiol (CBD) extracted from hemp. nih.gov The process is widely believed to involve:
Cyclization: CBD is chemically converted, often through an acid-catalyzed reaction, into a mixture of Δ⁸-THC and Δ⁹-THC. d8gas.com
Hydrogenation: The resulting THC mixture is then hydrogenated using a catalyst (e.g., Palladium on carbon). This step saturates the double bond in the cyclohexene ring, creating a mixture of (9R)-HHC and (9S)-HHC epimers. nih.govwikipedia.org The ratio of these epimers can vary depending on the starting material (Δ⁸-THC is reported to favor the formation of the more active 9(R)-HHC) and reaction conditions. hothousecucumber.com
Acetylation: The separated or mixed HHC is then acetylated, commonly using acetic anhydride (B1165640), to replace the hydroxyl group with an acetate group, yielding HHC-O. arvidalabs.comwikipedia.orghothousecucumber.com
Biosynthesis of Natural Cannabinoids: In contrast, natural cannabinoids like THC and CBD are produced in the plant's trichomes through a series of enzyme-catalyzed reactions. nih.gov The process starts with precursor molecules like geranyl pyrophosphate and olivetolic acid, which are converted into Cannabigerolic acid (CBGA). nih.govkratomit.eu Specific enzymes, such as THCA synthase and CBDA synthase, then convert CBGA into the acidic forms of THC (THCA) and CBD (CBDA), respectively. nih.govkratomit.euatlrx.com These acidic cannabinoids are then decarboxylated by heat or time to their neutral, active forms (THC, CBD).
Table 1: Key Structural and Synthetic Differences
| Feature | 9(R)-Hexahydrocannabinol Acetate | Natural Cannabinoids (e.g., Δ⁹-THC, CBD) |
|---|---|---|
| Origin | Semi-Synthetic | Natural (Phytocannabinoid) |
| Synthesis | Chemical synthesis (cyclization, hydrogenation, acetylation) | Enzymatic Biosynthesis |
| Cyclohexane Ring | Saturated (hydrogenated) | Unsaturated (contains a double bond) |
| C9 Position | Chiral center (R or S configuration) | Part of a double bond system in THC |
| Phenolic Group | Acetylated (-OAc) | Free hydroxyl group (-OH) |
Comparative Preclinical Pharmacological Profiles with Hexahydrocannabinol (B1216694) (HHC)
The addition of the acetate group to the HHC molecule suggests that 9(R)-HHC-O may function as a prodrug for 9(R)-HHC. A prodrug is an inactive or less active compound that is metabolized in the body into an active form. In this case, enzymes in the body are expected to hydrolyze the acetate group, releasing the parent compound, 9(R)-HHC. drugsandalcohol.ie
Preclinical data on 9(R)-HHC-O is limited, but the pharmacology of the HHC epimers provides a strong basis for understanding its likely effects post-metabolism. The (9R) epimer of HHC is considered the pharmacologically more active of the two. nih.govresearchgate.net
Receptor Binding Affinity: Studies on the non-acetylated HHC isomers show that (9R)-HHC binds to the CB1 and CB2 cannabinoid receptors with significantly higher affinity than the (9S)-HHC isomer. nih.govnih.gov The binding affinity of (9R)-HHC for the CB1 receptor is comparable to that of Δ⁹-THC, which is consistent with its reported psychoactive effects. nih.govnih.govresearchgate.net The (9S)-HHC isomer binds more weakly to the CB1 receptor. nih.govresearchgate.net
Functional Activity: In functional assays, (9R)-HHC acts as a partial agonist at the CB1 receptor, with potency and efficacy similar to Δ⁹-THC. researchgate.netnih.gov In contrast, (9S)-HHC shows much lower activity in functional assays despite some binding affinity. nih.gov Preclinical studies in mice have demonstrated that (9R)-HHC produces cannabimimetic effects similar to Δ⁹-THC, while (9S)-HHC is significantly less potent. psypost.org
Potency of Acetylated Form: Anecdotal reports and some vendor information suggest that HHC-O is approximately 1.5 times more potent than HHC. d8gas.comhothousecucumber.com This increased potency is attributed to potentially enhanced bioavailability due to the acetate group, which may improve its ability to cross biological membranes before being metabolized into the active 9(R)-HHC form. arvidalabs.com One study on the in vitro activation of the CB1 receptor found that the (R)-epimer of HHC-O activated the receptor to a lesser extent than (9R)-HHC, while the (S)-epimer showed no activation. nih.gov This finding supports the hypothesis that HHC-O functions as a prodrug, as its direct activity is low before the acetate group is cleaved. nih.gov
Table 2: Comparative Preclinical Data of HHC Isomers
| Compound | CB1 Receptor Binding Affinity (Ki) | CB2 Receptor Binding Affinity (Ki) | CB1 Receptor Activity |
|---|---|---|---|
| (9R)-HHC | ~15 nM nih.govacs.org | ~13 nM nih.govacs.org | Partial agonist, similar to Δ⁹-THC nih.gov |
| (9S)-HHC | ~176 nM nih.govacs.org | ~105 nM nih.govacs.org | Weak activity nih.govnih.gov |
| Δ⁹-THC | ~15 nM nih.gov | ~9.1 nM | Partial agonist nih.gov |
Note: Data for 9(R)-HHC-O is not available, but its activity is presumed to be dependent on its conversion to 9(R)-HHC.
Differentiation from Other Semi-Synthetic Cannabinoids (e.g., THC-O, HHC-P)
9(R)-HHC-O can be differentiated from other popular semi-synthetic cannabinoids based on distinct structural modifications that lead to different pharmacological profiles.
Differentiation from THC-O-Acetate (THC-O): The primary difference between HHC-O and THC-O is the saturation of the dibenzopyran ring system.
Structure: HHC-O has a hydrogenated (saturated) ring, whereas THC-O retains the double bond characteristic of its parent molecule, THC. arvidalabs.comdeltaremedys.com Both are acetate esters.
Pharmacology: Both are considered prodrugs that are metabolized into their respective parent cannabinoids (HHC and THC). While both are reported to be more potent than their non-acetylated forms, THC-O is often cited as being significantly more potent than Δ⁹-THC (reportedly up to three times), potentially leading to more pronounced psychoactive and even psychedelic-like effects. vidaoptimacbd.comkoicbd.com HHC-O is generally described as having a more moderately enhanced potency compared to HHC. d8gas.com
Differentiation from Hexahydrocannabiphorol (HHC-P): The key distinction here lies in the length of the alkyl side chain.
Structure: 9(R)-HHC-O has a five-carbon (pentyl) side chain, which is typical for most natural cannabinoids. HHC-P, analogous to THC-P, possesses a longer seven-carbon (heptyl) side chain. arvidalabs.comcannabissciencetech.com
Pharmacology: Research on other cannabinoids has shown that extending the alkyl side chain to seven carbons dramatically increases binding affinity for the CB1 receptor. Consequently, HHC-P is reported to be substantially more potent than HHC, with some claims suggesting it could be many times stronger than even Δ⁹-THC. arvidalabs.comkratomit.eucannabissciencetech.com In contrast, 9(R)-HHC-O's potency increase is due to its acetate group, not the alkyl chain, and is considered less dramatic than that of HHC-P. arvidalabs.com A study showed that (9R)-HHC-P activated the CB1 receptor with a potency two times lower than the synthetic cannabinoid JWH-018, while the potency of (9R)-HHC was five times lower, indicating HHC-P is more potent than HHC. nih.gov
Table 3: Comparison of Semi-Synthetic Cannabinoids
| Feature | This compound (9(R)-HHC-O) | THC-O-Acetate (THC-O) | Hexahydrocannabiphorol (HHC-P) |
|---|---|---|---|
| Parent Cannabinoid | Hexahydrocannabinol (HHC) | Tetrahydrocannabinol (THC) | Hexahydrocannabinol (HHC) |
| Key Structural Feature | Hydrogenated ring, acetate group | Unsaturated ring, acetate group | Hydrogenated ring, heptyl side chain |
| Alkyl Side Chain | Pentyl (5 carbons) | Pentyl (5 carbons) | Heptyl (7 carbons) |
| Reported Potency | Moderately higher than HHC d8gas.com | Significantly higher than THC koicbd.com | Substantially higher than HHC arvidalabs.comkratomit.eu |
| Mechanism of Action | Prodrug for 9(R)-HHC drugsandalcohol.ie | Prodrug for THC | Direct CB1 agonist |
Analytical Strategies for Differentiation from Related Cannabinoids
The structural similarity among these cannabinoids presents a challenge for analytical laboratories. Accurate differentiation requires sophisticated techniques, primarily based on chromatography and mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common method for cannabinoid analysis.
Derivatization: To analyze cannabinoids like HHC-O, a derivatization step is often necessary. This process caps (B75204) reactive groups, preventing thermal degradation in the hot GC inlet and improving chromatographic peak shape. cannabissciencetech.comcespu.pt
Differentiation: Compounds can be differentiated based on their retention times (the time it takes to travel through the GC column) and their mass spectra (the fragmentation pattern upon ionization). While HHC-O and THC-O have the same molecular weight, their fragmentation patterns may differ slightly due to the underlying structural differences. HHC-O and HHC would have different retention times and molecular weights due to the acetate group. The loss of the acetate group (a neutral loss of 42 mass units) is a characteristic fragmentation pathway for acetylated cannabinoids. drugsandalcohol.ie
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique that is well-suited for analyzing complex mixtures without the need for derivatization.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) can separate the different cannabinoids based on their affinity for the stationary phase of the column. HHC-O, THC-O, HHC, and HHC-P will all exhibit different retention times under optimized conditions. vcu.edunih.gov
Chiral Chromatography: To differentiate between the (9R)-HHC-O and (9S)-HHC-O epimers, specialized chiral columns are required. These columns have a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. chromatographytoday.comnih.gov This is crucial as the pharmacological activity resides primarily in the (9R) epimer.
Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. By selecting a specific parent ion and monitoring its characteristic fragment ions (a technique known as Multiple Reaction Monitoring or MRM), analysts can confidently identify and quantify each specific cannabinoid, even in complex matrices like blood or urine. oup.comresearchgate.netresearchgate.net
Table 4: Analytical Methodologies for Cannabinoid Differentiation
| Analytical Technique | Principle of Differentiation | Application for 9(R)-HHC-O |
|---|---|---|
| GC-MS | Retention time and mass spectral fragmentation patterns. researchgate.net | Differentiates from HHC (different molecular weight) and potentially THC-O (different fragmentation). |
| LC-MS/MS | Retention time and specific parent-to-fragment ion transitions. vcu.edunih.gov | Highly specific identification and quantification; separates from HHC, THC-O, and HHC-P. |
| Chiral Chromatography (HPLC, SFC) | Differential interaction with a chiral stationary phase. chromatographytoday.comnih.gov | Essential for separating the (9R)-HHC-O epimer from the less active (9S)-HHC-O epimer. |
Theoretical and Computational Approaches in Hexahydrocannabinol Acetate Research
Molecular Modeling and Docking Studies of Receptor Interactions
Molecular modeling and docking simulations are pivotal in elucidating how cannabinoids interact with their protein targets, primarily the cannabinoid receptors CB1 and CB2. For 9(R)-HHC Acetate (B1210297), its biological activity is contingent upon its deacetylation to 9(R)-HHC. dundee.ac.uk, researchgate.net Therefore, computational studies focus on the binding of 9(R)-HHC to understand the downstream effects of 9(R)-HHC-O administration.
Docking studies consistently demonstrate that the (9R) epimer of HHC is a significantly more potent agonist at the CB1 receptor than its (9S) counterpart. mdpi.com Molecular simulations reveal that 9(R)-HHC fits favorably into the active sites of both CB1 and CB2 receptors, adopting a binding pose analogous to that of Δ⁹-Tetrahydrocannabinol (Δ⁹-THC). mdpi.comacs.org This favorable interaction is largely attributed to its molecular shape, where the C9 methyl group is positioned equatorially in a stable chair conformation. acs.orgub.edu This orientation allows for optimal engagement with key residues within the receptor's binding pocket. acs.org
In contrast, the 9(S)-HHC epimer exhibits a much weaker affinity. mdpi.com Docking studies predict an entirely different and less stable binding pose for 9(S)-HHC within the CB1 receptor pocket. mdpi.com This is because its C9 methyl group is in an axial position, which can lead to steric clashes with nearby amino acid residues, ultimately resulting in less favorable binding. acs.orgnih.gov Some research suggests that for 9(S)-HHC to bind effectively, it may need to adopt a higher-energy twist-boat conformation, which is less stable than the chair form, further explaining its reduced activity compared to the 9(R) epimer. acs.orgnih.gov
| Compound | Receptor | Docking Score (kcal/mol) | Predicted Affinity |
| 9(R)-HHC | CB1 | -11.10 | High |
| 9(S)-HHC | CB1 | -10.23 | Weaker |
| Δ⁹-THC | CB1 | -11.04 | High |
This table presents molecular docking scores for HHC isomers and Δ⁹-THC with the CB1 receptor. A more negative score indicates a stronger predicted binding affinity. Data sourced from computational studies. mdpi.com
Computational Predictions of Metabolic Fate and Bioavailability
In silico tools play a crucial role in predicting the metabolic pathways of new compounds, guiding subsequent in vitro and in vivo research. For 9(R)-HHC Acetate, the first and most critical metabolic step is its rapid conversion to 9(R)-HHC through enzymatic hydrolysis (deacetylation). dundee.ac.uk, researchgate.net Studies using human hepatocytes have confirmed this rapid transformation. dundee.ac.ukresearchgate.net
Once 9(R)-HHC is formed, computational models predict that its metabolism will proceed similarly to other well-characterized cannabinoids like Δ⁹-THC. nih.govcaymanchem.com The primary routes of metabolism are predicted to be Phase I reactions, including hydroxylation and oxidation, followed by Phase II conjugation reactions. nih.gov
Key predicted and confirmed metabolic transformations for 9(R)-HHC include:
Hydroxylation: The addition of hydroxyl (-OH) groups is a major pathway. This can occur at various positions, with the C11 position being a primary site, leading to the formation of 11-hydroxy-9(R)-HHC (11-OH-9(R)-HHC). nih.govunivpm.it Hydroxylation has also been observed on the pentyl side chain and at the C8 position. dundee.ac.ukcaymanchem.com
Oxidation: The hydroxylated metabolites can be further oxidized. For instance, 11-OH-9(R)-HHC can be oxidized to form 11-nor-9-carboxy-9(R)-HHC (HHC-COOH). nih.govmdpi.com
Glucuronidation: This is a major Phase II conjugation reaction where glucuronic acid is attached to the parent molecule or its Phase I metabolites, significantly increasing their water solubility and facilitating their excretion from the body. dundee.ac.uknih.gov Studies have shown that a very high percentage of hydroxylated HHC metabolites are found in their glucuronidated form in urine. dundee.ac.ukresearchgate.net
In silico predictions, complemented by data from human hepatocyte and urine sample analyses, have helped to identify numerous specific metabolites, confirming the stereoselective metabolism of the HHC epimers. nih.gov
| Parent Compound | Metabolic Reaction | Resulting Metabolite | Method of Identification |
| 9(R)-HHC Acetate | Deacetylation | 9(R)-HHC | Human Hepatocytes dundee.ac.ukresearchgate.net |
| 9(R)-HHC | Hydroxylation | 11-OH-9(R)-HHC | In Silico Prediction, Human Hepatocytes, Urine Analysis nih.govunivpm.it |
| 9(R)-HHC | Hydroxylation | 8-OH-9(R)-HHC | In Silico Prediction, Human Hepatocytes caymanchem.comunivpm.it |
| 11-OH-9(R)-HHC | Oxidation | 11-nor-9-carboxy-9(R)-HHC | In Silico Prediction, Urine Analysis nih.govmdpi.com |
| Hydroxylated HHC | Glucuronidation | Hydroxylated HHC Glucuronide | Human Hepatocytes, Urine Analysis dundee.ac.uknih.gov |
This table summarizes the key metabolic transformations of 9(R)-HHC Acetate and its active metabolite, 9(R)-HHC.
Quantum Chemical Studies on Molecular Conformation and Stereoisomeric Effects
Quantum chemical studies, such as those using Density Functional Theory (DFT), provide precise information about a molecule's three-dimensional structure, stability, and electronic properties. These studies are essential for understanding the profound impact of stereoisomerism on the biological activity of HHC. acs.org
The key difference between 9(R)-HHC and 9(S)-HHC lies in the spatial orientation of the methyl group at the C9 chiral center. nih.gov Quantum mechanical optimizations have shown that for 9(R)-HHC, the most stable (lowest energy) conformation is a chair form where the C9 methyl group is in an equatorial position. acs.orgacs.org This conformation is energetically favorable and is analogous to the structure of the highly active Δ⁹-THC, contributing to its high binding affinity for cannabinoid receptors. acs.org
Conversely, for 9(S)-HHC, the lowest energy chair conformation forces the C9 methyl group into an axial position. acs.orgacs.org This axial orientation is less stable and can result in unfavorable steric interactions when the molecule attempts to bind to a receptor. acs.org Computational analyses have revealed that while the resting state of 9(S)-HHC is the chair form, it may exist in an equilibrium with a higher-energy twist-boat conformation within the receptor's active site to alleviate these steric clashes. acs.orgnih.gov This conformational flexibility and the inherent instability of its binding-compatible shapes are the fundamental reasons for the diminished biological activity of the 9(S) isomer compared to the 9(R) isomer. acs.org These stereoisomeric effects, rooted in the molecule's conformational energetics, are the primary determinant of the differing potencies of HHC epimers.
| Isomer | Lowest Energy Conformation | C9 Methyl Group Orientation | Implication for Receptor Binding |
| 9(R)-HHC | Chair | Equatorial | Favorable, stable binding, similar to Δ⁹-THC acs.orgacs.org |
| 9(S)-HHC | Chair | Axial | Unfavorable, potential steric clash, weaker binding acs.orgacs.org |
| 9(S)-HHC (in receptor) | Equilibrium (Chair/Twist-Boat) | Axial/Equatorial | Less favorable binding due to conformational strain acs.orgnih.gov |
This table compares the conformational properties of 9(R)-HHC and 9(S)-HHC as determined by quantum chemical studies and their resulting impact on receptor interaction.
Future Directions and Emerging Research Avenues for Hexahydrocannabinol Acetate
Elucidation of Full Metabolic Profiles in Diverse Biological Systems
A comprehensive understanding of how 9(R)-HHC-O is metabolized in the body is a fundamental prerequisite for any further research. Current knowledge is largely extrapolated from studies on its parent compound, Hexahydrocannabinol (B1216694) (HHC). Studies on HHC-O and its related compound, HHCP-O, have shown that they are rapidly metabolized into their non-acetylated counterparts, HHC and HHCP, respectively. dundee.ac.ukconsensus.appnih.govresearchgate.net The metabolism of HHC itself is complex and involves multiple pathways.
Primary metabolic routes for HHC include monohydroxylation and subsequent oxidation to a carboxylic acid. dundee.ac.ukconsensus.appnih.govresearchgate.net In human hepatocyte incubations, HHC and its longer-chain homolog, HHCP, were primarily metabolized through these pathways. dundee.ac.ukconsensus.appnih.govresearchgate.net Further research has identified specific hydroxylated metabolites. For instance, in authentic human urine samples, 18 different HHC metabolites were identified, with 11-OH-HHC and 5'-OH-HHC being consistently present. dundee.ac.ukconsensus.app Notably, 99.3% of these hydroxylated metabolites were found to be glucuronidated, indicating this is a major Phase II conjugation pathway. dundee.ac.ukconsensus.app
The stereochemistry of HHC epimers, 9(R)-HHC and 9(S)-HHC, also plays a crucial role in their metabolism. Studies have revealed stereoselective metabolism, with 9(R)-HHC being found in higher concentrations in the blood, while 9(S)-HHC is more prevalent in urine. caymanchem.com This suggests different rates of elimination for the two epimers. caymanchem.com Specifically, it appears that metabolic enzymes preferentially hydroxylate the 9(S)-epimer at the 8-carbon position, whereas the 11-carbon position is favored for the 9(R)-epimer. caymanchem.com
Future research must focus on elucidating the complete metabolic profile of 9(R)-HHC-O itself, across various biological systems, including in vitro human liver microsome studies and in vivo animal models. This will help to identify all major and minor metabolites and understand the specific enzymes involved, such as the cytochrome P450 isoenzymes. caymanchem.com
Deeper Understanding of Stereoisomer-Specific Pharmacological Activities
The pharmacological activity of HHC is known to be stereoisomer-dependent. The 9(R)-HHC epimer is considered to be the more pharmacologically active of the two, with a binding affinity and activity at cannabinoid receptors similar to that of Δ9-THC. wendyjanehhc.comacs.orgnih.gov In contrast, while the 9(S)-HHC epimer also binds to cannabinoid receptors, it exhibits significantly diminished functional activity. wendyjanehhc.comacs.orgnih.gov
This difference in activity is significant, especially considering that commercially available HHC products often contain widely varying ratios of the two isomers. wendyjanehhc.comacs.orgnih.gov The psychoactive effects of HHC are primarily attributed to the 9(R)-HHC isomer. caymanchem.com Preclinical studies have confirmed that 9(R)-HHC possesses THC-like pharmacological properties. wendyjanehhc.com For instance, in rhesus monkeys, 9(R)-HHC induced markers of psychotropic activity, such as immobility and ataxia. caymanchem.com
Given that 9(R)-HHC-O is a derivative of the more active 9(R)-HHC isomer, it is crucial to conduct in-depth pharmacological studies to characterize its specific interactions with cannabinoid receptors (CB1 and CB2) and potentially other receptor systems. nih.gov Future research should aim to determine its binding affinities, functional efficacies (i.e., whether it acts as a full or partial agonist/antagonist), and downstream signaling pathways. Comparative studies with 9(S)-HHC-O would also be invaluable in confirming the stereospecificity of its pharmacological effects.
Exploration of Novel Synthetic Pathways and Derivative Synthesis
The current synthesis of HHC typically involves the hydrogenation of Δ8-THC or Δ9-THC, which is often derived from cannabidiol (B1668261) (CBD). nih.govwikipedia.org This process results in a mixture of the 9(R)- and 9(S)-HHC epimers. wendyjanehhc.comnih.gov The acetylation of HHC then yields HHC acetate (B1210297). wikipedia.org
Future research in synthetic chemistry could focus on developing stereoselective synthetic routes to produce pure 9(R)-HHC-O. This would eliminate the variability in isomer ratios found in current products and allow for more precise pharmacological and toxicological evaluations. One study has already shown that hydrogen-atom transfer (HAT) reduction can be used to prepare HHC with 9(R)-HHC as the major diastereomer. acs.orgnih.gov
Furthermore, the synthesis and investigation of other derivatives of 9(R)-HHC could open up new avenues for research. Modifying the structure of 9(R)-HHC-O, for example, by altering the length of the alkyl side chain, could lead to compounds with different potencies and selectivities for cannabinoid receptors. The synthesis of HHC analogs has historically been useful in understanding the structure-activity relationships of cannabinoids and the functioning of the endocannabinoid system. nih.gov
Development of Advanced Analytical Techniques for Comprehensive Trace Analysis
The emergence of new semi-synthetic cannabinoids like 9(R)-HHC-O necessitates the development of robust and sensitive analytical methods for their detection and quantification in various matrices, including biological samples (blood, urine, oral fluid) and commercial products. consensus.appnih.gov
Current analytical techniques for cannabinoids include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govcannabissciencetech.comcolostate.edu Validated methods using GC-MS/MS for whole blood and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for oral fluid have been developed to differentiate and quantify HHC isomers. nih.gov High-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD) is another commonly used method. cannabissciencetech.com
Future research should focus on optimizing these methods for the specific detection of 9(R)-HHC-O and its metabolites. This includes developing methods with lower limits of detection and quantification to enable trace analysis. The use of high-resolution mass spectrometry (HRMS) could be particularly valuable in identifying unknown metabolites and degradation products. consensus.appnih.gov The development of certified reference standards for 9(R)-HHC-O and its primary metabolites is also crucial for accurate quantification and inter-laboratory comparability. caymanchem.comcaymanchem.com
Investigating Long-Term In Vivo Preclinical Effects
Currently, there is a significant lack of data regarding the long-term in vivo effects of 9(R)-HHC-O. While some preliminary preclinical safety studies have been conducted on HHC, these have been limited in scope. cannabislifenetwork.com One in vitro study on a mixture of HHC epimers investigated mutagenicity, heart safety, cytotoxicity, and liver damage, suggesting a low risk for oral toxicity at reasonable doses. cannabislifenetwork.com However, comprehensive long-term studies are essential.
Future preclinical research should involve chronic administration of pure 9(R)-HHC-O in animal models to assess its long-term toxicological profile. These studies should evaluate a wide range of physiological and behavioral endpoints, including effects on the cardiovascular, respiratory, nervous, and reproductive systems. Histopathological examination of major organs would also be necessary to identify any potential tissue damage. Such comprehensive preclinical data is a critical step before any potential therapeutic applications can be considered.
Q & A
Q. How should waste containing 9(R)-HHC-O be deactivated and disposed?
Q. Tables
| Key Physicochemical Properties of 9(R)-HHC-O |
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| Validated Analytical Methods for 9(R)-HHC-O |
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| LC-MS/MS |
| GC-MS |
| Immunoassay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
